6-Chlorobenzo[e]perimidin-7-one
Description
6-Chlorobenzo[e]perimidin-7-one is a heterocyclic compound featuring a fused benzo-perimidinone scaffold with a chlorine substituent at the 6-position. It belongs to a class of chromophore-modified anthracenediones, designed to reduce peroxidation activity and associated cardiotoxicity compared to earlier anthraquinone-based drugs like mitoxantrone . This compound and its derivatives exhibit potent antineoplastic activity, particularly against leukemia cell lines (e.g., L1210, HL60) and multidrug-resistant (MDR) cancers . Its synthesis typically involves reactions of 6-amino- or 6-hydroxy-7H-benzo[e]perimidin-7-one with alkylamines or halogenating agents .
Properties
IUPAC Name |
6-chlorobenzo[e]perimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClN2O/c16-10-5-6-11-13-12(10)15(19)9-4-2-1-3-8(9)14(13)18-7-17-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGYLMVSAOTCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=NC4=C3C(=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[e]perimidin-7-one typically involves the condensation of 1,8-naphthalenediamine with carbonyl compounds under acidic conditions. Various catalysts such as acid, metal, and nanocatalysts can be used to facilitate the reaction. Microwave-assisted synthesis has also been explored to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[e]perimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Chlorobenzo[e]perimidin-7-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[e]perimidin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Substituents : The biological and physicochemical properties of benzo[e]perimidin-7-ones are highly dependent on substituents at the 6-position.
Notable Findings:
- Chlorine vs. Amino Groups: The chloro substituent enhances electron deficiency, reducing reactivity in C-O coupling reactions compared to electron-rich analogues like 11-amino-9-mercapto-8,10-diazabenzo[a]phenoxazin-5-one (yields: 68% vs. 99% in naphthol couplings) .
- Hydroxyl Groups : Dihydroxy derivatives (e.g., compound 6a in ) exhibit improved water solubility and retain activity in MDR cell lines (e.g., A2780/Dx), unlike mitoxantrone.
- Halogen Effects: Bromine at C4 (vs.
Comparison with Related Scaffolds
2.2.1. Phenoxazinones
- 6-Chlorobenzo[a]phenoxazin-5-one: The chloro group reduces electron density, leading to lower yields (68%) in catalytic C-O couplings compared to amino- or thiol-substituted phenoxazinones .
- 11-Amino-9-mercapto-8,10-diazabenzo[a]phenoxazin-5-one: Electron-rich nature enhances coupling efficiency (yield = 99%) due to increased conjugation .
Thiazole- and Thiophene-Containing Analogues
- 3-(6-Chlorobenzo[d]thiazol-2-yl)-2-arylthiazolidin-4-ones: The chloro-thiazole moiety stabilizes malonate derivatives (e.g., 5fc, 5gr) with melting points ranging from 92–127°C and yields up to 82% . These compounds exhibit diverse bioactivity (antidiabetic, anti-inflammatory) but lack the DNA intercalation capacity of perimidinones .
Pteridine Derivatives
- 7-Chloro-1,3-dimethyl-6-piperidinolumazine: Chlorine at C7 improves crystallinity (melting point = 156–158°C) but reduces solubility compared to ethanolamino-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
